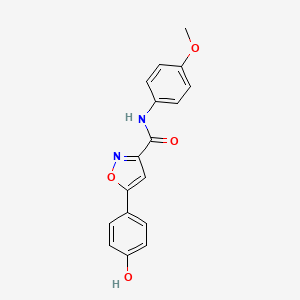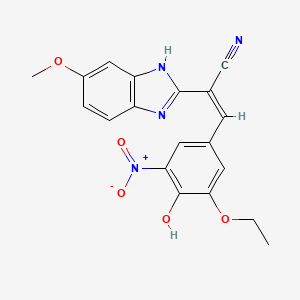![molecular formula C16H24N2O2S2 B5974407 2-(cyclohexylmethyl)-4-{[2-(methylthio)-1,3-thiazol-4-yl]carbonyl}morpholine](/img/structure/B5974407.png)
2-(cyclohexylmethyl)-4-{[2-(methylthio)-1,3-thiazol-4-yl]carbonyl}morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(cyclohexylmethyl)-4-{[2-(methylthio)-1,3-thiazol-4-yl]carbonyl}morpholine is a chemical compound that has been widely researched for its potential applications in the field of medicine. This compound belongs to the class of morpholine derivatives and has been found to exhibit various biological activities.
Mecanismo De Acción
The mechanism of action of 2-(cyclohexylmethyl)-4-{[2-(methylthio)-1,3-thiazol-4-yl]carbonyl}morpholine is not fully understood. However, it has been proposed that the compound may exert its biological activities by inhibiting certain enzymes or signaling pathways in the cells. For example, it has been found to inhibit the activity of matrix metalloproteinases, which are enzymes involved in the degradation of extracellular matrix proteins.
Biochemical and Physiological Effects
2-(cyclohexylmethyl)-4-{[2-(methylthio)-1,3-thiazol-4-yl]carbonyl}morpholine has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. The compound has also been found to exhibit anti-inflammatory activity by inhibiting the production of inflammatory cytokines such as TNF-α and IL-6. In addition, it has been found to exhibit antimicrobial activity against various bacterial strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-(cyclohexylmethyl)-4-{[2-(methylthio)-1,3-thiazol-4-yl]carbonyl}morpholine in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a potential candidate for the development of anticancer drugs. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the research on 2-(cyclohexylmethyl)-4-{[2-(methylthio)-1,3-thiazol-4-yl]carbonyl}morpholine. One possible direction is to investigate its potential as a therapeutic agent for the treatment of cancer. Another direction is to study its mechanism of action in more detail and identify the specific enzymes or signaling pathways that it targets. Additionally, further research can be conducted to explore its potential applications in the field of antimicrobial and anti-inflammatory agents.
Métodos De Síntesis
The synthesis of 2-(cyclohexylmethyl)-4-{[2-(methylthio)-1,3-thiazol-4-yl]carbonyl}morpholine involves the reaction of 2-(cyclohexylmethyl) morpholine with 2-(methylthio)-1,3-thiazol-4-carbonyl chloride in the presence of a base. The reaction takes place under reflux conditions in a suitable solvent such as dichloromethane or chloroform. The resulting product is then purified by column chromatography to obtain the pure compound.
Aplicaciones Científicas De Investigación
2-(cyclohexylmethyl)-4-{[2-(methylthio)-1,3-thiazol-4-yl]carbonyl}morpholine has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit various biological activities such as antitumor, anti-inflammatory, and antimicrobial activities. The compound has also been found to inhibit the growth of cancer cells in vitro and in vivo.
Propiedades
IUPAC Name |
[2-(cyclohexylmethyl)morpholin-4-yl]-(2-methylsulfanyl-1,3-thiazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2S2/c1-21-16-17-14(11-22-16)15(19)18-7-8-20-13(10-18)9-12-5-3-2-4-6-12/h11-13H,2-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXVKVBUIKBFKMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CS1)C(=O)N2CCOC(C2)CC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(Cyclohexylmethyl)morpholin-4-yl]-(2-methylsulfanyl-1,3-thiazol-4-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(tert-butoxycarbonyl)-N-[1-(4-hydroxyphenyl)ethyl]phenylalaninamide](/img/structure/B5974325.png)
![1-[cyclohexyl(methyl)amino]-3-[2-({[3-(methylthio)propyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B5974336.png)
![2-[2-methoxy-4-(6-oxo-1-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-4-yl)phenoxy]acetamide](/img/structure/B5974348.png)
![N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-methyl-3-nitrobenzamide](/img/structure/B5974353.png)
![N-{[(3,5-dichlorophenyl)amino]carbonyl}-4-methylbenzenesulfonamide](/img/structure/B5974374.png)

![N'-[5-(hydroxyimino)-6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-ylidene]benzohydrazide](/img/structure/B5974377.png)
![1-[2-hydroxy-3-(4-methoxy-2-{[(1-phenylcyclopropyl)amino]methyl}phenoxy)propyl]-4-piperidinol](/img/structure/B5974380.png)

![3-[(2-fluorophenoxy)methyl]-1-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B5974392.png)
![2-{2-[(3,5-di-tert-butyl-4-hydroxybenzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}-N-(4-methylphenyl)acetamide](/img/structure/B5974393.png)
![2-[4-(3,4-dimethoxybenzyl)-1-(2-fluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B5974395.png)
![5,5-dimethyl-2-{[(2,2,6,6-tetramethyl-4-piperidinyl)amino]methylene}-1,3-cyclohexanedione](/img/structure/B5974420.png)